molecular formula C10H19Br B13157760 Cyclohexane, [1-(bromomethyl)propyl]-

Cyclohexane, [1-(bromomethyl)propyl]-

Cat. No.: B13157760
M. Wt: 219.16 g/mol
InChI Key: NSCCEQWYPXOCIK-UHFFFAOYSA-N
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Description

Cyclohexane, [1-(bromomethyl)propyl]- is an organic compound with the molecular formula C10H19Br. It is a derivative of cyclohexane, where a bromomethyl group and a propyl group are attached to the cyclohexane ring. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, [1-(bromomethyl)propyl]- typically involves the bromination of cyclohexane derivatives. One common method is the reaction of cyclohexane with N-bromosuccinimide (NBS) in the presence of UV light or a radical initiator. This reaction introduces a bromomethyl group into the cyclohexane ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, [1-(bromomethyl)propyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Cyclohexane derivatives with different functional groups.

    Elimination: Cyclohexenes.

    Oxidation: Cyclohexanol or cyclohexanone.

    Reduction: Cyclohexane.

Scientific Research Applications

Cyclohexane, [1-(bromomethyl)propyl]- is used in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: In the development of new drugs and active pharmaceutical ingredients.

    Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.

    Material Science: In the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of Cyclohexane, [1-(bromomethyl)propyl]- involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is utilized in various synthetic pathways to create complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexane, [1-(bromomethyl)propyl]- is unique due to the presence of both a bromomethyl and a propyl group on the cyclohexane ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

Cyclohexane, [1-(bromomethyl)propyl]- (CAS No. 2550-36-9), is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

Cyclohexane, [1-(bromomethyl)propyl]- is characterized by a cyclohexane ring with a bromomethyl group and a propyl side chain. The presence of halogen atoms in organic compounds often influences their reactivity and biological interactions.

Pharmacological Effects

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) :
    • Recent studies have highlighted the role of cyclohexane derivatives in inhibiting PTPs, which are critical in various signaling pathways related to cell growth and differentiation. Specifically, compounds related to cyclohexane have shown potential as inhibitors of receptor-type PTPs, which may have implications in treating addiction and other disorders .
  • Toxicological Profile :
    • In a study involving oral administration to mice, doses up to 200 mg/kg were well tolerated. However, higher doses resulted in reduced weight and signs of ileus without clear organ histopathology . This suggests that while the compound may be relatively safe at lower doses, caution is warranted at higher concentrations.
  • Carcinogenic Potential :
    • Related compounds within the brominated category have been associated with carcinogenic effects due to their genotoxic properties. Although specific data on cyclohexane, [1-(bromomethyl)propyl]- is limited, the broader category suggests a need for further investigation into its long-term effects on human health .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the cyclohexane structure can significantly impact biological activity. For instance, the length and branching of alkyl substituents appear to correlate with potency against specific targets such as PTPs. The optimal chain length for activity has been identified around five carbon atoms based on various assays .

Case Study 1: Inhibition of PTPRD

A series of analogs derived from cyclohexane were tested for their ability to inhibit PTPRD, a target implicated in addiction pathways. One particular analog demonstrated significant potency with an IC50 value in the low nanomolar range, showcasing the potential for developing selective inhibitors based on this scaffold .

Case Study 2: Toxicological Assessment

In a controlled study assessing the toxicity of brominated compounds similar to cyclohexane, researchers evaluated multiple organ systems for potential damage following exposure. Results indicated that while acute toxicity was low at therapeutic doses, chronic exposure could lead to adverse effects such as weight loss and gastrointestinal disturbances .

Data Summary

Property Observation
CAS Number 2550-36-9
Max Tolerated Dose 200 mg/kg
Toxicity Observed Weight loss at higher doses
Biological Target Protein Tyrosine Phosphatases (PTPs)
Potential Carcinogenicity Needs further investigation

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-bromobutan-2-ylcyclohexane

InChI

InChI=1S/C10H19Br/c1-2-9(8-11)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3

InChI Key

NSCCEQWYPXOCIK-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1CCCCC1

Origin of Product

United States

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